molecular formula C11H15ClN2O B1373357 2-[3-(Aminomethyl)phenoxy]butanenitrile hydrochloride CAS No. 1306603-71-3

2-[3-(Aminomethyl)phenoxy]butanenitrile hydrochloride

Cat. No. B1373357
CAS RN: 1306603-71-3
M. Wt: 226.7 g/mol
InChI Key: JQCDUPPQOVMCIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(Aminomethyl)phenoxy]butanenitrile hydrochloride, also known as 2-AMBT-HCl, is an organic compound with a wide range of applications in scientific research. It is a white, odorless, slightly water-soluble crystalline solid with a melting point of 127-128°C. It is widely used in biochemistry and pharmacology as a reagent and a potential therapeutic agent. It has been used in numerous studies to explore the structure and function of proteins, enzymes, and receptors. It has also been used in the synthesis of small molecules and peptides.

Scientific Research Applications

Enzymatic Resolution and Synthesis

  • Enzymatic resolution of related compounds using lipases has been studied, leading to the synthesis of optically pure substances such as (R)-GABOB and (R)-carnitine hydrochloride (Kamal, Khanna, & Krishnaji, 2007).

Synthesis of Complex Compounds

  • Methods have been developed for synthesizing complex molecules like N-benzoyl L-acosamine, utilizing butanenitrile derivatives as key intermediates (Hiyama, Nishide, & Kobayashi, 1984).

Development of Diuretic Agents

  • Bicyclic ring-fused analogues of 2-(aminomethyl)phenol, a related compound, have shown high diuretic and saluretic effects (Deana et al., 1983).

High-Ceiling Diuretics

  • Research on Mannich bases and aminomethyl derivatives of certain phenol compounds has led to the discovery of potent high-ceiling diuretic agents (Lee et al., 1984).

Antimicrobial Applications

Fluorescence Probes for Reactive Oxygen Species

  • Development of novel fluorescence probes using related phenol derivatives can reliably detect reactive oxygen species, critical for biological and chemical applications (Setsukinai et al., 2003).

properties

IUPAC Name

2-[3-(aminomethyl)phenoxy]butanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c1-2-10(8-13)14-11-5-3-4-9(6-11)7-12;/h3-6,10H,2,7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCDUPPQOVMCIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)OC1=CC=CC(=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(Aminomethyl)phenoxy]butanenitrile hydrochloride

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